molecular formula C8H8BrFO B2758248 5-Bromo-4-fluoro-2-methylanisole CAS No. 1785363-64-5

5-Bromo-4-fluoro-2-methylanisole

Cat. No.: B2758248
CAS No.: 1785363-64-5
M. Wt: 219.053
InChI Key: HNLZKEVRYNYHOT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylanisole: is an organic compound with the molecular formula C8H8BrFO It is a derivative of anisole, featuring bromine, fluorine, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methylanisole typically involves the bromination and fluorination of 2-methylanisole. One common method includes:

    Bromination: Reacting 2-methylanisole with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: Subsequent fluorination can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-fluoro-2-methylanisole can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are commonly used under mild conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or alkyl groups replacing the halogens.

    Cross-Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

  • Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for 5-Bromo-4-fluoro-2-methylanisole in chemical reactions involves its ability to participate in electrophilic aromatic substitution and cross-coupling reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylanisole: Similar structure but lacks the fluorine atom.

    4-Bromo-2-fluoroanisole: Similar but with different substitution pattern.

Uniqueness

  • The combination of bromine, fluorine, and methyl groups in 5-Bromo-4-fluoro-2-methylanisole provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZKEVRYNYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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